molecular formula C16H21N3O3S B11167573 2,4-dimethoxy-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]benzamide

2,4-dimethoxy-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B11167573
M. Wt: 335.4 g/mol
InChI Key: UIYAVBBCDGWICA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-dimethoxy-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of methoxy groups at the 2 and 4 positions of the benzene ring, a pentan-3-yl substituent, and a thiadiazole ring

Preparation Methods

The synthesis of 2,4-dimethoxy-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps. One common synthetic route starts with the preparation of 2,4-dimethoxybenzoic acid, which is then converted to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 5-(pentan-3-yl)-1,3,4-thiadiazol-2-amine in the presence of a base such as triethylamine to yield the desired benzamide .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

2,4-dimethoxy-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones under strong oxidizing conditions.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions. For example, demethylation can occur using boron tribromide.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.

    Biology: The compound has shown potential as an antibacterial and antifungal agent, making it a candidate for further research in antimicrobial drug development.

    Medicine: Preliminary studies suggest that it may have anti-inflammatory and antioxidant properties, which could be beneficial in the treatment of various diseases.

    Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,4-dimethoxy-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]benzamide is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways. For instance, its antibacterial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. Its anti-inflammatory effects could be mediated through the inhibition of pro-inflammatory cytokines and enzymes .

Comparison with Similar Compounds

2,4-dimethoxy-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]benzamide can be compared with other benzamide derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the thiadiazole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C16H21N3O3S

Molecular Weight

335.4 g/mol

IUPAC Name

2,4-dimethoxy-N-(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)benzamide

InChI

InChI=1S/C16H21N3O3S/c1-5-10(6-2)15-18-19-16(23-15)17-14(20)12-8-7-11(21-3)9-13(12)22-4/h7-10H,5-6H2,1-4H3,(H,17,19,20)

InChI Key

UIYAVBBCDGWICA-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C1=NN=C(S1)NC(=O)C2=C(C=C(C=C2)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.